tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate

Chiral impurity profiling Edoxaban quality control Diastereomer separation

Sourcing non-ISO17034 certified edoxaban intermediates risks stereochemical misassignment and regulatory rejection. This (1R,2R,5S)-carbamate is Edoxaban Impurity 17, enabling definitive chiral HPLC separation from the active (1R,2S,5S) intermediate per ICH Q2(R1). • System suitability standard with traceable NMR, HRMS, and chiral HPLC data for ANDA/DMF submissions. • The 2-hydroxy handle enables mesylation-azidation impurity fate mapping; ≥95% purity minimizes LOQ background in UPLC methods. • ISO17034-accredited grade available with full Certificates of Analysis for regulatory compliance.

Molecular Formula C14H26N2O4
Molecular Weight 286.37
CAS No. 929693-30-1
Cat. No. B601684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
CAS929693-30-1
Molecular FormulaC14H26N2O4
Molecular Weight286.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)N(C)C
InChIInChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-8-9(6-7-11(10)17)12(18)16(4)5/h9-11,17H,6-8H2,1-5H3,(H,15,19)/t9-,10+,11+/m0/s1
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Edoxaban Impurity 17: Overview and QC Importance


tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate (CAS 929693-30-1), also designated Edoxaban Impurity 17 or Edoxaban Hydroxy t-BOC Impurity, is a chiral, non-racemic carbamate intermediate with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol. It belongs to the class of N-Boc-protected cyclohexylamine derivatives that serve as key intermediates in the synthesis of the direct factor Xa inhibitor edoxaban [1]. The compound bears a precisely defined stereochemical configuration—(1R,2R,5S)—at three positions on the cyclohexane ring, which distinguishes it from the biologically active edoxaban intermediate that requires a (1R,2S,5S) arrangement [2]. Its primary industrial relevance lies not in direct pharmacological activity but in its established role as a reference standard for impurity profiling, analytical method validation (AMV), and quality control (QC) applications during edoxaban drug substance and drug product manufacturing [3].

Edoxaban Impurity 17 vs. Generic Cyclohexyl Carbamates


Substituting this compound with a generic cyclohexyl carbamate or even a closely related edoxaban intermediate introduces unacceptable risk in analytical and synthetic workflows because both the stereochemistry and the functional group dictate its behavior. The (1R,2R,5S) configuration places the 2-hydroxy substituent in a trans relationship to the 1-NHBoc group, whereas the pharmacologically active edoxaban intermediate requires a cis-(1R,2S,5S) arrangement [1]. This stereochemical divergence means the compound elutes at a distinct retention time in chiral HPLC methods compared to the active intermediate or other diastereomeric impurities, directly enabling its use as a system suitability marker [2]. Furthermore, the 2-hydroxy group provides a chemically distinct handle for downstream derivatization (mesylation, azidation, reduction) that the 2-amino analog lacks; attempting to use the 2-amino compound in the same synthetic step would bypass the critical azide intermediate and alter the impurity profile of the final API [3]. Even within the same nominal purity range, certificates of analysis from non-ISO17034 accredited suppliers may lack the traceable quantitative NMR, HRMS, and chiral HPLC data necessary for regulatory submissions, making generic sourcing a liability in ANDA or DMF filings [4].

Edoxaban Impurity 17: Differentiation Evidence


Stereochemical Difference from Active Edoxaban Intermediate

The target compound carries the (1R,2R,5S) configuration at the cyclohexane ring, whereas the key edoxaban intermediate required for API synthesis is tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate [1]. Nagata and coworkers demonstrated that the stereochemistry of the three substituents on the cyclohexane ring 'greatly affects the anti-fXa activity of edoxaban,' with only the (1R,2S,5S) isomer yielding the potent factor Xa inhibitor [1]. The (1R,2R,5S) isomer is explicitly listed among the seven possible stereoisomers that must be controlled and detected during industrial production, as even trace incorporation into the final API would produce a diastereomer with altered pharmacological properties [1]. In the chiral HPLC method disclosed in CN107543872B, edoxaban tosylate hydrate and its isomer impurities—including compounds with differing cyclohexane stereochemistry—are baseline-resolved, confirming that the (1R,2R,5S) impurity can be quantified independently from the active (1R,2S,5S) species [2].

Chiral impurity profiling Edoxaban quality control Diastereomer separation

Purity Grade Comparison Across Suppliers

Anqing Chicopharm Co., Ltd. (Chicopharm) lists this compound at an enterprise standard purity of 99.0% for use as an edoxaban intermediate, as documented on its product specification page . In contrast, multiple reference standard vendors supply the same compound at a purity specification of >95%: CATO Research Chemicals offers Edoxaban Impurity 63 (same CAS 929693-30-1) at >95% purity under ISO17034 accreditation [1]; BOC Sciences lists Edoxaban Impurity 17 at >95% ; and Shanghai Forever Synthesis specifies 95% minimum . The 99.0% grade offers a 4-percentage-point purity advantage over the >95% grade, which translates to a maximum total impurity burden of ≤1.0% versus ≤5.0%—a five-fold difference in allowable impurity content. For analytical method validation where the reference standard itself contributes to the baseline, this purity differential directly impacts the limit of quantitation (LOQ) achievable for impurity determination.

Reference standard sourcing Pharmaceutical impurity procurement Purity specification comparison

Hydroxy vs. Amino Intermediate in Edoxaban Synthesis

In the Daiichi Sankyo process disclosed in EP1925611, the target 2-hydroxy compound (designated intermediate XXIV) is the immediate precursor to the 2-amino key intermediate (XIX) [1]. The synthetic sequence proceeds: N-Boc-protected amino alcohol (XXIV) → mesylate (XXV) → azide (XXVI) → amino intermediate (XIX) [1]. The 2-hydroxy group is the reactive handle for mesylation with methanesulfonyl chloride and Et3N in 4-methyl-2-pentanone, followed by SN2 displacement with NaN3 in the presence of 1-dodecylpyridinium chloride in DMAc or toluene at 60°C, and finally transfer hydrogenation with ammonium formate and Pd/C in MeOH at 40°C [1]. The 2-amino analog (XIX) cannot participate in this sequence and is instead a downstream product. This chemical distinction means the 2-hydroxy compound is selectively required for process development, route scouting, and impurity fate studies that track the mesylate and azide intermediates—compounds that are themselves potential impurities in the final edoxaban drug substance [2].

Synthetic intermediate procurement Edoxaban route scouting Chemical differentiation

ISO17034 Accreditation vs. Non-Accredited Grade

CATO Research Chemicals supplies this compound (as Edoxaban Impurity 63) under ISO17034 accreditation, the international standard for reference material producers [1]. The CATO product (Cat. No. C4X-106363) is provided with a comprehensive certificate of analysis including chromatographic purity (HPLC >95%), structural confirmation by NMR and MS, and traceability documentation suitable for regulatory submissions [1]. In contrast, Chicopharm supplies the same compound at 99.0% purity but under an enterprise standard without ISO17034 accreditation, explicitly stating that the product is for research and registration purposes only, with a disclaimer regarding patent-protected commercial use . The ISO17034 accreditation ensures that the reference standard is produced under a quality management system with demonstrated metrological traceability, homogeneity, and stability assessment—requirements that are mandatory for reference standards used in ANDA and DMF filings per ICH Q7 and Q2(R1) guidelines [1]. The non-accredited 99.0% grade, while higher in chromatographic purity, does not carry the formal metrological traceability that regulators expect for impurity reference standards used in method validation .

Regulatory compliance Reference standard accreditation ANDA submission support

Qualified Impurity Marker in Oxidative Degradation Studies

CN108409754B discloses a preparation method for edoxaban oxidative degradation impurities and their application in quality control [1]. Edoxaban tosylate hydrate is susceptible to oxidative degradation, forming multiple degradation products that must be resolved and quantified to establish stability-indicating analytical methods [1]. While the patent focuses on oxidative degradation impurities generated from the final API, the hydroxy t-BOC impurity (CAS 929693-30-1) is structurally related as it contains the same cyclohexane core with a hydroxy substituent—a functional group that can arise from hydrolytic or oxidative pathways during edoxaban storage or manufacturing [2]. The compound serves as a qualified reference marker in HPLC methods because its relative retention time (RRT) is established and documented relative to the edoxaban parent peak, enabling its use as a system suitability standard [2]. A publication in the European Journal of Mass Spectrometry further confirms that oxidative degradation impurities of edoxaban are well-resolved by reverse-phase LC-MS methods, with each impurity characterized by HRMS and MS/MS fragmentation [3].

Forced degradation Oxidative impurity profiling Edoxaban stability-indicating methods

Edoxaban Impurity 17: Application Scenarios


ANDA/DMF Submission: ISO17034-Accredited Impurity Standard

When preparing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for generic edoxaban, the ISO17034-accredited grade (CATO C4X-106363, >95%) is the appropriate procurement choice. The accreditation ensures metrological traceability, homogeneity, and stability data that satisfy ICH Q7 and Q2(R1) requirements for reference standards used in method validation. The compound's established identity as Edoxaban Impurity 17 enables its use as a system suitability standard in chiral HPLC methods that separate edoxaban from its (1R,2R,5S) diastereomer, directly supporting the demonstration of method specificity per ICH guidelines [1]. The detailed certificate of analysis with NMR, MS, and chromatographic data reduces the documentation burden during regulatory review [1].

Early-Stage Method Development with Low Interference

For laboratories developing high-sensitivity HPLC or UPLC methods intended to quantify edoxaban impurities at ≤0.1% thresholds, the 99.0% purity grade (Chicopharm) offers a practical advantage. The ≤1.0% total impurity burden—compared to ≤5.0% for the >95% grade—reduces reference standard background interference by approximately five-fold, enabling lower limits of quantitation (LOQ) during method optimization. This grade is suitable for method feasibility studies, column screening, and mobile phase optimization where the reference standard is used at relatively high concentrations and its own impurities could mask or co-elute with target analytes. However, users should transition to an accredited standard for formal validation and submission activities .

Synthetic Route Scouting and Impurity Fate Mapping

Process chemistry teams engaged in edoxaban route scouting or impurity fate studies require this compound as intermediate XXIV to investigate the mesylation-azidation-reduction sequence. The 2-hydroxy group is the exclusive reactive handle for generating the mesylate (XXV) and azide (XXVI) intermediates, both of which are potential impurities if carried through to the final API. By spiking this compound into reaction streams at defined concentrations, process chemists can quantify carryover rates across each downstream step and establish purge factors for the hydroxy, mesylate, and azide intermediates. This information is critical for defining process-related impurity specifications and demonstrating control over the edoxaban impurity profile to regulatory agencies [2].

Stability-Indicating Method in Forced Degradation Studies

In forced degradation studies of edoxaban drug substance under oxidative, hydrolytic, thermal, and photolytic stress conditions per ICH Q1A(R2), this hydroxy t-BOC impurity serves as a qualified marker for monitoring degradation pathways that generate hydroxylated cyclohexane species. Its chromatographic retention behavior relative to edoxaban (RRT) is established through reverse-phase LC-MS methods, enabling its use as a retention time marker during method robustness testing [3]. The compound's structural similarity to oxidative degradation products—specifically the hydroxylated cyclohexane core—makes it a relevant model compound for evaluating column lot-to-lot reproducibility and mobile phase pH sensitivity in stability-indicating methods [3].

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